

# Pemetrexed: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Pemetrexed**

Cat. No.: **B1662193**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pemetrexed** is a potent, multi-targeted antifolate agent that has become a cornerstone in the treatment of specific malignancies, notably malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC).<sup>[1][2]</sup> Marketed under the brand name Alimta®, its efficacy stems from its ability to disrupt folate-dependent metabolic processes essential for cell replication by inhibiting several key enzymes involved in nucleotide synthesis.<sup>[3][4]</sup>

Structurally, **Pemetrexed** is a pyrrolopyrimidine-based antifolate, chemically similar to folic acid.<sup>[1][3]</sup> This allows it to be actively transported into cancer cells where it undergoes metabolic activation.<sup>[5][6]</sup> Inside the cell, it is converted to polyglutamate forms, which are retained for longer periods and exhibit increased potency against its target enzymes.<sup>[7][8]</sup> This guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental protocols related to **Pemetrexed**, tailored for professionals in the field of drug development and oncology research.

## Molecular Structure and Identification

**Pemetrexed**'s chemical structure consists of a core pyrrolo[2,3-d]pyrimidine ring linked to a benzoyl group, which is in turn connected to an L-glutamic acid moiety.<sup>[3][9]</sup> This unique

structure is fundamental to its mechanism of action as a folate analog.

| Identifier        | Value                                                                                                            |
|-------------------|------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (2S)-2-{{4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}amino}pentanedioic acid[1][9] |
| Synonyms          | Alimta, LY231514, MTA (Multitargeted Antifolate), NSC-698037[2][9][10]                                           |
| CAS Number        | 137281-23-3 (Free Acid)[3][10]                                                                                   |
|                   | 150399-23-8 (Disodium Salt)[10][11]                                                                              |
|                   | 357166-29-1 (Disodium Salt Heptahydrate)[12][13]                                                                 |
| Molecular Formula | C <sub>20</sub> H <sub>21</sub> N <sub>5</sub> O <sub>6</sub> (Free Acid)[3][10]                                 |
| Molecular Weight  | 427.41 g/mol (Free Acid)[3][10]                                                                                  |

The crystal structure of the commercially relevant **pemetrexed** disodium heptahydrate has been determined using synchrotron X-ray powder diffraction.[12][14] It crystallizes in the P21 space group with the following lattice parameters:  $a = 11.732 \text{ \AA}$ ,  $b = 5.244 \text{ \AA}$ ,  $c = 21.689 \text{ \AA}$ , and  $\beta = 92.664^\circ$ .[12][14]

## Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic profiles of **Pemetrexed** are crucial for its formulation, administration, and clinical efficacy. The free acid form is poorly soluble in water, necessitating its formulation as a disodium salt to improve solubility for intravenous administration.[15]

## Physicochemical Data

| Property   | Value                                                                                                                                                                                                                                                              |
|------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Appearance | Off-white solid[3][16]                                                                                                                                                                                                                                             |
| Solubility | Free Acid: Poorly water-soluble[15] Sodium Salt<br>Hydrate: ~10 mg/mL in PBS (pH 7.2)[17]<br>DMSO: Insoluble[18]                                                                                                                                                   |
| Stability  | Free Acid: Sensitive to light, heat, and moisture[15] Infusion Solutions (0.9% NaCl, 5% Dextrose): Chemically stable for 2 days at 23°C and 31 days at 4°C.[19] However, microparticulate formation may occur during refrigerated storage beyond 24 hours.[15][19] |

## Pharmacokinetic Data

**Pemetrexed** is administered intravenously, exhibiting a predictable pharmacokinetic profile characterized by limited metabolism and rapid renal clearance.[20][21]

| Parameter                                 | Value                                                                                       |
|-------------------------------------------|---------------------------------------------------------------------------------------------|
| Administration                            | Intravenous Infusion[21]                                                                    |
| Volume of Distribution (Vd)               | ~16.1 L[21]                                                                                 |
| Plasma Protein Binding                    | ~81%[20][22]                                                                                |
| Metabolism                                | Not significantly metabolized[21]                                                           |
| Elimination Half-Life (t <sub>1/2</sub> ) | ~3.5 hours[22]                                                                              |
| Primary Route of Elimination              | Renal excretion, with ~90% of the dose recovered unchanged in urine within 24 hours[20][22] |

## Pharmacology and Mechanism of Action

**Pemetrexed** functions as a multi-targeted antimetabolite, disrupting the synthesis of nucleic acid precursors required for the growth and survival of cancer cells.[1][23]

## Cellular Uptake and Activation

**Pemetrexed** enters the cell via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).<sup>[5][22]</sup> Once inside, it acts as a prodrug and is rapidly converted by the enzyme folylpolyglutamate synthetase (FPGS) into more active polyglutamate forms.<sup>[5][6]</sup> These polyglutamated derivatives are retained within the cell for extended periods and are more potent inhibitors of its target enzymes compared to the monoglutamate form.<sup>[7]</sup>

## Enzyme Inhibition

The polyglutamated forms of **Pemetrexed** inhibit at least three key enzymes in the folate metabolic pathway:

- Thymidylate Synthase (TS): This enzyme is critical for the de novo synthesis of thymidine, a necessary component of DNA.<sup>[1][3]</sup>
- Dihydrofolate Reductase (DHFR): DHFR is responsible for regenerating tetrahydrofolate, an essential cofactor for both purine and pyrimidine synthesis.<sup>[1][3]</sup>
- Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo purine biosynthesis pathway.<sup>[1][3]</sup>

By simultaneously inhibiting these targets, **Pemetrexed** effectively blocks the production of both purine and pyrimidine nucleotides, leading to the cessation of DNA and RNA synthesis and subsequent apoptotic cell death.<sup>[1][24]</sup>

| Enzyme Target                                        | Pemetrexed Form                | Potency Note                                                                    |
|------------------------------------------------------|--------------------------------|---------------------------------------------------------------------------------|
| Thymidylate Synthase (TS)                            | Pentaglutamate                 | 100 times more potent than the monoglutamate form <sup>[7]</sup>                |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Pentaglutamate                 | Potency is markedly increased compared to the monoglutamate form <sup>[7]</sup> |
| Dihydrofolate Reductase (DHFR)                       | Monoglutamate & Polyglutamates | Inhibited by Pemetrexed <sup>[25]</sup><br><sup>[26]</sup>                      |

Note: Specific  $K_i$  values are dependent on the experimental conditions and the number of glutamate residues.



[Click to download full resolution via product page](#)

**Pemetrexed's mechanism of action targeting key folate pathway enzymes.**

## Synthesis and Characterization

The synthesis of **Pemetrexed** is a multi-step process that has been well-documented, typically employing a convergent strategy.[4][24]

## General Synthetic Route

A common synthetic pathway involves the following key stages:

- **Intermediate Preparation:** The process begins with the preparation of two key intermediates: 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid and diethyl L-glutamate.[4][24]

- Peptide Coupling: The benzoic acid intermediate is activated, often using a coupling agent like 2-chloro-4,6-dimethoxytriazine (CDMT), and then reacted with diethyl L-glutamate to form the **pemetrexed** diethyl ester.[4]
- Saponification: The resulting diethyl ester undergoes saponification (hydrolysis of the esters), typically using a base such as sodium hydroxide, to yield the **pemetrexed** diacid.[27][28]
- Salt Formation and Crystallization: The diacid is then converted to the disodium salt and crystallized, often from a water/acetone mixture, to yield the stable heptahydrate form.[24]



[Click to download full resolution via product page](#)

High-level synthetic workflow for **Pemetrexed**.

## Key Experimental Protocols

Standardized *in vitro* assays are essential for evaluating the biological activity of **Pemetrexed** and understanding its cellular effects.

### Cell Viability Assay (WST-1 Method)

This colorimetric assay measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[29]

Protocol:

- Cell Seeding: Seed cells in a 96-well microtiter plate at a density of approximately 4,000 cells/well in 100  $\mu$ L of culture medium.[29] It is critical to use folate-depleted medium, as folate can interfere with **Pemetrexed**'s activity.[30]

- Drug Treatment: After allowing cells to adhere (typically overnight), treat them with serial dilutions of **Pemetrexed** for the desired duration (e.g., 72 hours).[31]
- WST-1 Addition: Add 10  $\mu$ L of WST-1 reagent to each well.[29]
- Incubation: Incubate the plate for 1-4 hours at 37°C. Metabolically active cells will convert WST-1 into a soluble formazan dye.[29]
- Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[29]



[Click to download full resolution via product page](#)

Experimental workflow for a WST-1 cell viability assay.

## Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:

- Cell Treatment: Treat cells with the desired concentrations of **Pemetrexed** for the intended duration.
- Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[29]
- Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent intercalating agent that stains the DNA of cells with compromised membranes).[29]
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).[29]

## Characterization by X-ray Powder Diffraction (XRPD)

XRPD is used to confirm the solid-state form and crystallinity of the final drug product.

Protocol:

- Sample Preparation: Gently grind a small amount of the **Pemetrexed** sample to ensure homogeneity.[24]
- Instrument Setup: Use a diffractometer with a Cu K $\alpha$  radiation source.[24]
- Data Collection: Scan the sample over a defined 2 $\theta$  range (e.g., 2° to 40°) with a specific step size and dwell time.[24]
- Data Analysis: Compare the resulting diffractogram of characteristic peaks with a known reference standard to confirm the crystalline form.[24]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pemetrexed - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Biochemical pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pemetrexed | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Pemetrexed Disodium | C20H19N5Na2O6 | CID 135413520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Crystal structure of pemetrexed disodium heptahydrate, C20H33N5Na2O13 (Alimta) | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. Pemetrexed disodium heptahydrate | C20H33N5Na2O13 | CID 135564751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pemetrexed | 137281-23-3 [chemicalbook.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Physical and chemical stability of pemetrexed in infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]

- 25. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 27. benchchem.com [benchchem.com]
- 28. Pemetrexed synthesis - chemicalbook [chemicalbook.com]
- 29. benchchem.com [benchchem.com]
- 30. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pemetrexed: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662193#molecular-structure-and-chemical-properties-of-pemetrexed]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)